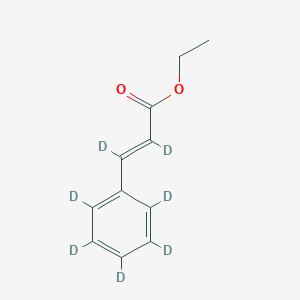

Ethyl cinnamate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |

InChI Key |

KBEBGUQPQBELIU-TULXXKHWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl Cinnamate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of ethyl cinnamate-d7. Due to the limited availability of direct experimental data for this specific deuterated isotopologue, this document presents the established physical properties of non-deuterated ethyl cinnamate as a baseline. It further elaborates on the anticipated isotopic effects of deuterium substitution on these properties. Detailed experimental protocols for the determination of these physical characteristics are also provided.

Introduction to this compound

Ethyl cinnamate is an organic ester naturally present in the essential oil of cinnamon.[1] Its deuterated form, this compound, is a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantitative analysis. The substitution of seven hydrogen atoms with deuterium introduces a significant mass shift, enabling its use as a tracer in metabolic fate and drug development studies. Understanding the physical properties of this compound is crucial for its accurate handling, formulation, and application in experimental settings.

Physical Properties

The following table summarizes the known physical properties of ethyl cinnamate and the projected properties for this compound. The properties for the deuterated compound are extrapolated based on established principles of isotopic effects.

| Property | Ethyl Cinnamate | This compound (Projected) |

| Molecular Formula | C₁₁H₁₂O₂[2] | C₁₁H₅D₇O₂ |

| Molecular Weight | 176.21 g/mol [3] | 183.25 g/mol |

| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |

| Melting Point | 6-8 °C[3] | Slightly higher than 6-8 °C |

| Boiling Point | 271 °C (at 760 mmHg) | Slightly higher than 271 °C |

| Density | 1.049 g/mL at 20 °C | Slightly higher than 1.049 g/mL |

| Refractive Index | n20/D 1.558 | Similar to 1.558 |

| Solubility | Insoluble in water; soluble in ethanol, ether, and most non-volatile oils. | Insoluble in water; soluble in ethanol, ether, and other organic solvents. |

Note on Isotopic Effects: The replacement of protium (¹H) with deuterium (²H) results in a stronger covalent bond (C-D vs. C-H). This subtle difference in bond energy can lead to minor but measurable changes in physical properties. Generally, deuteration leads to a slight increase in molecular weight, density, melting point, and boiling point. The effect on the refractive index is typically minimal.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the distillate is collected in the receiving flask. Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance. It can be accurately measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound and repeat the thermal equilibration and weighing steps.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20 °C, by circulating water from a constant temperature bath.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid substance like this compound.

Caption: Workflow for the determination of physical properties of this compound.

References

In-depth Technical Guide to Ethyl Cinnamate-d7: Structure, Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and potential applications of ethyl cinnamate-d7, a deuterated analog of the naturally occurring ester, ethyl cinnamate. This document is intended for professionals in the fields of pharmaceutical research, analytical chemistry, and metabolic studies who utilize isotopically labeled compounds.

Introduction to Ethyl Cinnamate and Isotopic Labeling

Ethyl cinnamate is an organic ester with a characteristic fruity and balsamic odor, naturally present in the essential oil of cinnamon.[1] Its structure consists of an ethyl group esterified with cinnamic acid. In the realm of scientific research, particularly in drug development and metabolic studies, the use of isotopically labeled compounds is a powerful technique. Deuterium (²H or D), a stable isotope of hydrogen, is often incorporated into molecules to serve as a tracer or to intentionally alter metabolic pathways. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at the site of deuteration. This property makes deuterated compounds invaluable tools for pharmacokinetic and metabolism studies.

Chemical Structure and Isotopic Labeling of this compound

The core of this guide focuses on this compound, a variant of ethyl cinnamate where seven hydrogen atoms have been replaced by deuterium. Based on commercially available standards and common synthetic routes for deuterated aromatic compounds, the isotopic labeling pattern of this compound is typically on the phenyl ring and the vinyl group. Specifically, the five hydrogens on the benzene ring and the two hydrogens on the carbon-carbon double bond of the propenoate group are substituted with deuterium.

The non-deuterated ethyl group remains, resulting in the chemical name: ethyl (E)-3-(phenyl-d5)-2-(vinyl-d2)-prop-2-enoate .

Below is a diagram illustrating the chemical structure and the positions of the deuterium labels.

Caption: Chemical structure of this compound with deuterium labeling on the phenyl and vinyl groups.

Synthesis of this compound

A likely synthetic pathway for this compound would involve the reaction of a deuterated benzaldehyde (benzaldehyde-d5) with a phosphonate ylide derived from a deuterated ethyl acetate precursor or a related phosphonate reagent where the alpha-protons are exchanged for deuterium.

Hypothetical Experimental Protocol (Horner-Wadsworth-Emmons type):

-

Preparation of Deuterated Benzaldehyde (Benzaldehyde-d5): This starting material can be synthesized through various methods, such as the deuteration of benzene followed by formylation.

-

Preparation of Deuterated Ylide Precursor: A phosphonate, such as triethyl phosphonoacetate, would be treated with a strong base (e.g., sodium hydride) in a deuterated solvent (e.g., THF-d8) to facilitate deuterium exchange at the alpha-carbon position, followed by reaction with D₂O to yield the deuterated phosphonate.

-

Condensation Reaction: The deuterated benzaldehyde-d5 would then be reacted with the deuterated phosphonate ylide in an appropriate solvent. The reaction mixture would be stirred, likely at room temperature or with gentle heating, to promote the formation of the carbon-carbon double bond.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove byproducts and unreacted starting materials. The crude product would then be purified, typically by column chromatography on silica gel, to yield pure this compound.

The final product's identity and isotopic purity would be confirmed by mass spectrometry and NMR spectroscopy.

Quantitative Data and Spectroscopic Analysis

The primary utility of this compound lies in its distinct mass, which allows it to be differentiated from its non-deuterated counterpart in mass spectrometry-based assays.

Table 1: Comparison of Physical and Mass Spectrometric Properties

| Property | Ethyl Cinnamate | This compound |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₅D₇O₂ |

| Molecular Weight | 176.21 g/mol | 183.25 g/mol |

| Monoisotopic Mass | 176.08373 u | 183.12768 u |

| Key Mass Spec Fragments (m/z) | 176, 131, 103, 77 | 183, 138, 108, 82 |

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 183. The fragmentation pattern would be similar to that of the non-deuterated compound, but with fragments shifted by the mass of the incorporated deuterium atoms. For instance, the characteristic fragment corresponding to the cinnamoyl cation ([C₉H₇O]+) at m/z 131 in ethyl cinnamate would be observed at m/z 138 in this compound.

NMR Spectroscopy: ¹H NMR spectroscopy of this compound would show a significant reduction in the number and intensity of signals in the aromatic and vinyl regions compared to the non-deuterated compound. The signals corresponding to the phenyl and vinyl protons would be absent or greatly diminished. The remaining signals would be from the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

¹³C NMR spectroscopy would show peaks for all eleven carbon atoms, with those bonded to deuterium potentially exhibiting slightly different chemical shifts and splitting patterns due to the deuterium coupling.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Workflow for Use as an Internal Standard:

Caption: Workflow for using this compound as an internal standard in quantitative analysis.

By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to more precise and reliable quantification of the non-deuterated ethyl cinnamate.

In the context of drug development, if a drug candidate contains a cinnamate moiety, this compound could be used in several ways:

-

Metabolic Studies: To track the metabolic fate of the cinnamate portion of a drug molecule.

-

Pharmacokinetic Analysis: To accurately quantify the concentration of the drug or its metabolites in biological matrices like plasma or urine.

-

Bioavailability and Bioequivalence Studies: As an internal standard to ensure the accuracy of concentration measurements in these critical studies.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the pharmaceutical industry. Its well-defined isotopic labeling allows for its use as a reliable internal standard in a variety of analytical applications. The ability to accurately quantify compounds containing the cinnamate functional group is essential for advancing our understanding of drug metabolism and pharmacokinetics, ultimately contributing to the development of safer and more effective medicines.

References

In-Depth Technical Guide to Commercially Available Ethyl Cinnamate-d7 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available ethyl cinnamate-d7, a deuterated internal standard essential for precise quantification in complex analytical workflows. This document details the properties of this standard, outlines its synthesis, provides an exemplary experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores its relevance in drug discovery through its interaction with the VEGFR2 signaling pathway.

Introduction to this compound

This compound is a stable isotope-labeled version of ethyl cinnamate where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, allowing for its use as an internal standard in mass spectrometry-based quantitative analyses. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in analytical performance.

Commercial Availability:

This compound is available from several suppliers of research chemicals and analytical standards. Notable suppliers include:

-

MedChemExpress: Offers this compound (Catalog No. HY-Y0121S1) with a reported purity of 98%.

-

Alfa Chemistry: Provides Ethyl trans-Cinnamate-d7.

Quantitative Data and Specifications

While a specific certificate of analysis for a commercial batch of this compound was not publicly available at the time of this guide's compilation, the following table presents representative data based on a certificate of analysis for a similar deuterated standard, ethyl acetate-d8 (Sigma-Aldrich, Lot MBBC9053), to illustrate the typical specifications provided by manufacturers.

| Parameter | Representative Specification | Method |

| Chemical Purity | ≥99.0% | Gas Chromatography (GC) |

| Isotopic Purity (Atom % D) | ≥99.5 atom % D | Nuclear Magnetic Resonance (¹H NMR) |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Visual |

| Solvent | Neat | N/A |

Synthesis of Ethyl Cinnamate

The synthesis of the non-deuterated ethyl cinnamate can be achieved through several methods, with deuterated starting materials being used for the synthesis of the labeled standard. Two common methods are the Wittig reaction and Fischer esterification.

a) Wittig Reaction:

This reaction involves the coupling of an aldehyde (benzaldehyde) with a phosphonium ylide derived from an ethyl haloacetate. The use of a stabilized ylide generally favors the formation of the (E)-isomer (trans-ethyl cinnamate).

b) Fischer Esterification:

This method involves the acid-catalyzed reaction of cinnamic acid with ethanol. To synthesize the d7 variant, deuterated cinnamic acid would be reacted with deuterated ethanol.

Experimental Protocol: Quantification of a Small Molecule Analyte using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed, adaptable protocol for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for the analysis of small molecules by LC-MS/MS.

4.1. Materials and Reagents

-

Analyte of interest

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Autosampler vials

4.2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

4.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological matrix (blank, calibration standard, or sample) into a microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

4.4. LC-MS/MS Conditions (Representative)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of analyte and IS |

4.5. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentration of the calibration standards to generate a calibration curve.

Logical and Signaling Pathways

Recent studies have indicated that ethyl cinnamate can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This inhibition is achieved through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1]

Caption: Inhibition of the VEGFR2 Signaling Pathway by Ethyl Cinnamate.

Conclusion

This compound is a valuable tool for researchers requiring accurate and precise quantification of analytes in complex matrices. Its commercial availability and the well-understood principles of its application make it an essential component of modern analytical workflows in drug development and other scientific disciplines. The inhibitory effect of its non-deuterated analog on the VEGFR2 signaling pathway further highlights its relevance in pharmacological research. This guide provides a foundational understanding and practical framework for the utilization of this important internal standard.

References

A Technical Guide to the Purity and Certification of Ethyl Cinnamate-d7 Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential procedures and analytical methodologies employed in the certification of ethyl cinnamate-d7 as a reference material. Ensuring the high purity and accurate characterization of such standards is paramount for their reliable use in quantitative analyses, particularly in mass spectrometry-based assays common in pharmaceutical research and development. This document details the comprehensive evaluation of chemical and isotopic purity, the assessment of residual impurities, and the stability of the reference material, all within the framework of ISO 17034 for the competence of reference material producers.

Certification Workflow Overview

The certification of a reference material is a meticulous process that ensures its accuracy, stability, and traceability. The following diagram illustrates the key stages involved in the production and certification of this compound reference material in accordance with ISO 17034.[1][2][3][4][5]

References

- 1. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 2. documentationconsultancy.wordpress.com [documentationconsultancy.wordpress.com]

- 3. ISO 17034: What Is It & Why Is It Important? [excedr.com]

- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

- 5. pacificcert.com [pacificcert.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Cinnamate-d7

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of ethyl cinnamate-d7, a deuterated analog of ethyl cinnamate. The inclusion of deuterium isotopes in molecules is a critical tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and pharmacokinetics. This document details a feasible synthetic route, expected analytical data, and the necessary experimental protocols for its preparation and verification.

Introduction

Ethyl cinnamate is an organic compound, the ethyl ester of cinnamic acid, which is found naturally in the essential oil of cinnamon. It is widely used as a flavoring agent and in the perfume industry. The deuterated version, this compound, serves as a valuable internal standard in quantitative mass spectrometry-based bioanalytical assays and as a tracer for metabolic studies. This guide outlines a practical approach to its synthesis and the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the preparation of cinnamic acid-d7 followed by its esterification. A common and effective method for synthesizing the deuterated cinnamic acid is the Perkin reaction.

Step 1: Synthesis of Cinnamic Acid-d7 via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. For the synthesis of cinnamic acid-d7, benzaldehyde-d5 is reacted with acetic anhydride in the presence of potassium acetate. The vinylic protons are exchanged with deuterium from a D₂O workup.

Reaction Scheme:

Benzaldehyde-d5 + Acetic Anhydride --(KCH₃COO, Δ)--> Cinnamic acid-d7 intermediate --(D₂O/H⁺)--> Cinnamic acid-d7

Step 2: Fischer Esterification of Cinnamic Acid-d7

The resulting cinnamic acid-d7 is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Reaction Scheme:

Cinnamic acid-d7 + Ethanol --(H₂SO₄, reflux)--> this compound

Below is a diagram illustrating the overall synthetic workflow.

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, isotopic enrichment, and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, the absence of signals for the five aromatic protons and the two vinylic protons in the ¹H NMR spectrum is the most telling evidence of successful deuteration.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.25 | Quartet | 2H | -OCH₂CH₃ |

| 1.33 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 166.9 | C=O |

| 144.5 | C-Ar (quaternary) |

| 134.4 (t) | C-D (aromatic) |

| 130.1 (t) | C-D (aromatic) |

| 128.8 (t) | C-D (aromatic) |

| 128.0 (t) | C-D (aromatic) |

| 118.2 (t) | =C-D |

| 60.4 | -OCH₂- |

| 14.3 | -CH₃ |

| (t) denotes a triplet due to C-D coupling. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound. The molecular ion peak for this compound will be shifted by +7 mass units compared to its non-deuterated counterpart (C₁₁H₁₂O₂ = 176.21 g/mol ).

Table 3: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₅D₇O₂ |

| Molecular Weight | 183.25 g/mol |

| [M]⁺ Peak | m/z 183 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be very similar to that of ethyl cinnamate, with the key difference being the presence of C-D stretching and bending vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~2250 | C-D stretch (aromatic and vinylic) |

| ~1715 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (alkene) |

| ~1170 | C-O stretch (ester) |

Experimental Protocols

Synthesis of Cinnamic Acid-d7

-

In a round-bottom flask, combine benzaldehyde-d5 (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).

-

Heat the mixture at 180°C for 5 hours with constant stirring.

-

Allow the mixture to cool to room temperature and then add water.

-

Boil the solution to hydrolyze the excess acetic anhydride.

-

Once cooled, the crude cinnamic acid-d7 will precipitate. Filter the solid and wash with cold water.

-

To ensure complete deuteration at the vinylic positions, recrystallize the crude product from D₂O.

-

Dry the purified cinnamic acid-d7 under vacuum.

Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve the dried cinnamic acid-d7 (1.0 eq) in absolute ethanol (5.0 eq).

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Characterization Methods

-

NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass.

-

IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an ATR accessory.

Conclusion

The synthesis and characterization of this compound can be reliably performed using established organic chemistry reactions and standard analytical techniques. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and verify this important isotopically labeled compound for use in advanced scientific studies.

Ethyl cinnamate-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl cinnamate-d7, a deuterated analog of the naturally occurring ester, ethyl cinnamate. This document is intended for professionals in research and development who require detailed data on this compound for its application as an internal standard in quantitative analytical methodologies.

Core Compound Data

This compound is a stable isotope-labeled version of ethyl cinnamate, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ethyl cinnamate. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.

Quantitative data for this compound and its non-deuterated parent compound are summarized below.

| Property | Value | Notes |

| Compound Name | This compound | Phenyl-d5, Ethyl-d2 |

| Molecular Weight | 183.26 g/mol | |

| Molecular Formula | C₁₁H₅D₇O₂ | |

| CAS Number | Not readily available | A specific CAS number for the d7 isotopologue is not widely listed. |

| Parent Compound | Ethyl (E)-cinnamate | |

| Parent CAS Number | 103-36-6 or 4192-77-2 | Refers to the non-deuterated trans-isomer. |

| Isotopic Purity | Typically ≥98% | Varies by supplier. |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis, particularly in complex matrices such as plasma, tissue homogenates, and environmental samples. By adding a known quantity of this compound to a sample, the concentration of the endogenous or exogenous ethyl cinnamate can be determined with high accuracy and precision. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, while their co-eluting chromatographic behavior corrects for matrix effects and variations in sample recovery.

Experimental Protocols

The following is a representative protocol for the quantification of ethyl cinnamate in a biological matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pure ethyl cinnamate in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of calibration standards at concentrations spanning the expected sample range (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile to a fixed concentration.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.[1]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient should be developed to ensure chromatographic separation of ethyl cinnamate from matrix interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both ethyl cinnamate and this compound.

Data Analysis

-

Integrate the peak areas for the selected MRM transitions for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ethyl cinnamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process.

Caption: Quantitative analysis workflow using this compound as an internal standard.

Caption: Logical relationship of the Isotope Dilution Mass Spectrometry (IDMS) process.

References

Technical Guide to the Safe Handling of Ethyl Cinnamate-d7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While deuteration is not expected to significantly alter the macroscopic chemical hazards of ethyl cinnamate, this guide is based on data for the non-deuterated form. Always consult the specific SDS provided by the supplier for ethyl cinnamate-d7 before handling the material and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a deuterated analog of ethyl cinnamate, an ester of cinnamic acid and ethanol. It is utilized in various research applications, including as an internal standard in mass spectrometry-based studies for pharmacokinetics, metabolism, and bio-analytical assays. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification. Although primarily used in analytical and research settings, understanding its safety profile is paramount for all personnel involved in its handling, storage, and disposal.

Hazard Identification and Classification

Based on the available data for ethyl cinnamate, the compound is generally considered to have a low order of acute toxicity. However, it can cause irritation upon contact.

GHS Classification (based on ethyl cinnamate):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms (based on ethyl cinnamate):

Caption: GHS Hazard Pictogram for Irritation/Sensitization.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of ethyl cinnamate. These values are expected to be very similar for this compound.

| Property | Value | References |

| Molecular Formula | C₁₁H₅D₇O₂ | |

| Molecular Weight | ~183.25 g/mol (for d7) | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Sweet, fruity, balsamic | |

| Melting Point | 6-8 °C (43-46 °F) | |

| Boiling Point | 271-273 °C (520-523 °F) | |

| Density | 1.049 g/cm³ at 20 °C | |

| Flash Point | >110 °C (>230 °F) (Closed Cup) | |

| Solubility | Insoluble in water; soluble in ethanol and ether | |

| Vapor Pressure | 6 Pa at 20 °C | |

| Refractive Index | n20/D 1.558 |

Toxicological Data

The toxicological data for ethyl cinnamate are summarized below.

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 4,000 mg/kg | |

| LD50 | Guinea pig | Oral | 4,000 mg/kg | |

| LD50 | Rabbit | Dermal | >5,000 mg/kg |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol

This logical diagram outlines the immediate actions to be taken in case of accidental exposure or spillage.

Caption: Logical flow for emergency response procedures.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder. Collect the absorbed material into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Exposure Controls and Personal Protection

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.

-

Skin Protection: Wear protective gloves (nitrile rubber is a good option) and a lab coat.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.

-

This guide provides a comprehensive overview of the safety considerations for this compound, based on the data available for its non-deuterated counterpart. Adherence to these guidelines is crucial for maintaining a safe research environment.

References

An In-depth Technical Guide to the Solubility of Ethyl Cinnamate-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate, the ethyl ester of cinnamic acid, is a widely used compound in the fragrance, flavor, and pharmaceutical industries. Its deuterated isotopologues, such as ethyl cinnamate-d7, are valuable as internal standards in quantitative analytical methods like GC-MS and LC-MS, and as tracers in metabolic studies. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in these applications, enabling accurate stock solution preparation, formulation development, and experimental design. This guide provides a summary of the available solubility data for ethyl cinnamate and its deuterated analogs and outlines a general protocol for solubility determination.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ethyl cinnamate and its deuterated analog, ethyl cinnamate-d5. This data can serve as a reference for estimating the solubility of this compound.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Notes |

| Ethyl Cinnamate-d5 | DMSO | 100 mg/mL (551.75 mM)[1] | Requires sonication and warming for dissolution.[1] |

| (E)-Ethyl Cinnamate | DMSO | ≥ 200 mg/mL (1135.01 mM)[2] | Saturation was not reached at this concentration.[2] |

| Ethyl Cinnamate | 70% Ethanol | 1 mL in 5 mL |

Table 2: Qualitative Solubility Data for Ethyl Cinnamate

| Solvent | Solubility Description |

| Alcohols | Miscible |

| Ethanol | Miscible |

| Ether | Miscible |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| DMSO | Soluble |

| Water | Insoluble |

| Propylene Glycol | Slightly soluble |

| Glycerol | A few do not dissolve (interpreted as very slightly soluble or insoluble) |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of adding a known amount of solute to a known volume of solvent and observing the point of saturation.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, DMSO, chloroform)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution (Equilibrium Method):

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

The Natural Occurrence of Ethyl Cinnamate and Its Analogs: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate and its structural analogs are a class of naturally occurring esters renowned for their characteristic aromatic profiles and significant biological activities. These compounds are pivotal in the flavor and fragrance industries and are increasingly gaining attention in pharmaceutical research for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative analysis of ethyl cinnamate and its common analogs, such as ethyl p-methoxycinnamate and methyl cinnamate.

Natural Distribution in the Plant Kingdom

Ethyl cinnamate and its related compounds are predominantly found in the essential oils of various aromatic plants. The Zingiberaceae (ginger) and Lauraceae (laurel) families are particularly rich sources.

Zingiberaceae Family

The ginger family is a treasure trove of phenylpropanoids, including various cinnamate esters.

-

Kaempferia galanga L. (Aromatic Ginger): The rhizome of K. galanga is a principal natural source of both ethyl cinnamate and its methoxylated analog, ethyl p-methoxycinnamate.[1] These compounds are major constituents of its essential oil and are responsible for many of its traditional medicinal uses, including anti-inflammatory and analgesic effects.[2] Ethyl p-methoxycinnamate, in particular, has been isolated and identified as a major bioactive compound from this plant.[3][4][5]

-

Alpinia Species: Several species within the Alpinia genus are known to produce cinnamate derivatives. For instance, the essential oil from the leaves, rhizomes, and stems of Alpinia malaccensis var. nobilis is exceptionally rich in (E)-methyl cinnamate. Similarly, methyl cinnamate is a notable component in the flower and rhizome oil of Alpinia zerumbet (Shell Ginger). Other, more complex cinnamate esters, such as 2α-cinnamoyl cineole, have also been isolated from various Alpinia species.

Lauraceae Family

-

Cinnamomum Species (Cinnamon): Ethyl cinnamate is a well-known constituent of the essential oil derived from cinnamon. While cinnamaldehyde is typically the most abundant compound in cinnamon bark and leaf oil, ethyl cinnamate contributes to the characteristic fruity and balsamic notes of its aroma profile. Its concentration can vary significantly based on the species, geographical origin, and the part of the plant used for extraction.

Other Notable Plant Sources

Ethyl cinnamate has been identified in a diverse range of other plants, including:

-

Prickly Pear (Opuntia sp.):

-

Tarragon (Artemisia dracunculus):

-

Tamarind (Tamarindus indica):

Occurrence in Fruits and Fermented Beverages

Beyond essential oils, ethyl cinnamate contributes to the flavor and aroma profiles of certain fruits and their fermented products.

-

Strawberry (Fragaria x ananassa): While esters like methyl and ethyl butanoate are often dominant, ethyl cinnamate has been identified as an important flavor compound in strawberries and, particularly, in strawberry wine.

-

Wine: Ethyl cinnamate is found in red wine and can contribute to its overall aroma. Other analogs, such as ethyl coumarate and ethyl ferulate, are also present and can act as precursors to volatile phenols during the aging process.

Quantitative Data Summary

The concentration of ethyl cinnamate and its analogs can vary substantially depending on the natural source, geographical location, harvesting time, and extraction method. The following tables summarize available quantitative data from scientific literature.

Table 1: Concentration in Essential Oils from the Zingiberaceae Family

| Plant Species | Plant Part | Compound | Concentration (%) | Reference(s) |

| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 66.39 | |

| Kaempferia galanga | Rhizome | trans-Ethyl cinnamate | 9.86 | |

| Alpinia malaccensis var. nobilis | Leaf | (E)-Methyl cinnamate | 88.0 | |

| Alpinia malaccensis var. nobilis | Rhizome | (E)-Methyl cinnamate | 85.7 | |

| Alpinia malaccensis var. nobilis | Stem | (E)-Methyl cinnamate | 64.4 | |

| Alpinia zerumbet | Flower | Methyl cinnamate | 12.8 | |

| Alpinia zerumbet | Rhizome | Methyl cinnamate | 15.0 |

Table 2: Concentration of Analogs in Wine

| Wine Type | Production Stage | Compound | Concentration (mg/L) | Reference(s) |

| Red Wine (Grenache) | Post-barrel aging | Ethyl coumarate | 1.4 | |

| Red Wine (Shiraz) | Post-barrel aging | Ethyl coumarate | 3.6 | |

| Red Wine (Grenache) | Post-barrel aging | Ethyl ferulate | < 0.09 | |

| Red Wine (Shiraz) | Post-barrel aging | Ethyl ferulate | < 0.09 |

Biosynthesis of Cinnamate Esters

The core structure of ethyl cinnamate and its analogs originates from the amino acid L-phenylalanine via the phenylpropanoid pathway , a central secondary metabolic route in plants.

The key steps are:

-

Deamination of L-Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative elimination of an ammonia molecule from L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to yield p-coumaric acid. This step is crucial for the formation of hydroxylated analogs.

-

CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. This thioester is a central intermediate that can be channeled into various branches of phenylpropanoid metabolism, leading to flavonoids, lignins, and other phenolic compounds.

-

Ester Formation: The final step involves the esterification of cinnamic acid (or its derivatives like p-methoxycinnamic acid) with an alcohol, typically ethanol or methanol. This reaction is catalyzed by plant enzymes, likely belonging to the carboxyl esterase family, to yield ethyl cinnamate or methyl cinnamate, respectively.

Experimental Protocols

The extraction, isolation, and quantification of ethyl cinnamate and its analogs from natural sources involve a multi-step workflow.

Extraction of Volatile Compounds

Objective: To extract essential oils rich in cinnamate esters from raw plant material.

Method: Steam Distillation Steam distillation is the most common method for extracting temperature-sensitive aromatic compounds like ethyl cinnamate from plant tissues.

-

Principle: Pressurized steam is passed through the plant material. The high temperature and steam rupture the plant's oil glands, releasing the volatile aromatic compounds. These volatile oils are carried away with the steam, condensed back into a liquid, and then separated from the aqueous phase (hydrosol).

-

Apparatus: A distillation still (boiler), a chamber for plant material, a condenser, and a separator (e.g., Clevenger-type apparatus).

-

Procedure:

-

Preparation: Fresh or dried plant material (e.g., rhizomes, bark, leaves) is chopped or coarsely powdered to increase the surface area for efficient extraction.

-

Loading: The prepared plant material is placed in the designated chamber within the still.

-

Distillation: Water in the boiler is heated to produce steam, which is then passed through the plant material. The temperature is precisely controlled, typically between 60°C and 100°C, to prevent degradation of the target compounds.

-

Condensation: The vapor mixture of essential oil and water is passed through a condenser cooled with circulating water, causing it to liquefy.

-

Separation: The condensed liquid is collected in a separator. As the essential oil is typically immiscible with and less dense than water, it forms a distinct layer on top, which can then be physically separated.

-

Drying: The collected oil is dried using an anhydrous drying agent like sodium sulfate to remove any residual water.

-

Alternative Method: Soxhlet Extraction For exhaustive extraction, particularly for research purposes, Soxhlet extraction can be employed.

-

Principle: This method involves the continuous washing of the plant material with a recycling condensed solvent (e.g., ethanol, n-hexane). It is highly efficient but the prolonged heat can potentially degrade some sensitive compounds.

-

Procedure:

-

Dried and powdered plant material is placed in a porous cellulose thimble.

-

The thimble is placed in the Soxhlet extractor, which is fitted between a flask of boiling solvent and a condenser.

-

Solvent vapor rises, condenses, and drips onto the plant material, extracting soluble compounds.

-

When the solvent level in the extractor reaches a siphon arm, the extract is siphoned back into the boiling flask.

-

This cycle repeats for several hours, concentrating the non-volatile extracted compounds in the flask. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

-

Isolation and Purification

Objective: To isolate a specific cinnamate analog from the crude essential oil or extract.

Method: Column Chromatography This is a standard technique for purifying individual compounds from a complex mixture.

-

Principle: The mixture is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). A solvent or mixture of solvents (mobile phase) is used to move the components through the column. Separation occurs because different compounds adhere to the stationary phase to different extents, causing them to travel at different speeds.

-

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (wet packing method).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and carefully layered on top of the packed column.

-

Elution: Solvents of increasing polarity (gradient elution), starting with a non-polar solvent (e.g., 100% n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate), are passed through the column.

-

Fraction Collection: The eluent is collected in sequential small volumes (fractions).

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound. Fractions with similar TLC profiles are combined.

-

Solvent Evaporation: The solvent from the combined, purified fractions is evaporated to yield the isolated compound.

-

Identification and Quantification

Objective: To identify the chemical structure and determine the concentration of the target compounds in the extract or purified sample.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for analyzing volatile and semi-volatile compounds in essential oils.

-

Principle: The sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium) sweeps the volatile components through a long, thin capillary column. The column separates the components based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio, and detects them, generating a unique mass spectrum (fingerprint) for each compound.

-

Typical Protocol:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethanol).

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated (e.g., to 250°C) to ensure rapid vaporization.

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: The oven temperature is ramped to separate compounds over a wide range of boiling points. A typical program might be: initial temperature of 50°C for 1-2 minutes, ramp up to 250°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: Scanning from m/z 50 to 650 amu.

-

Temperatures: Ion source and transfer line temperatures are typically set to 250°C.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards and by searching established spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is calculated based on the area of its corresponding peak in the total ion chromatogram. For absolute quantification, a calibration curve using a pure standard of the compound is required.

-

-

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 4. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Landscape of Ethyl Cinnamate-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The introduction of seven deuterium atoms into the ethyl cinnamate molecule will significantly alter its spectroscopic signatures. The following sections detail the expected NMR and MS data for ethyl cinnamate-d7, with comparative data for the non-deuterated form presented for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1, which results in characteristic differences in NMR spectra compared to protium (¹H). The primary effects of deuteration on the NMR spectrum of ethyl cinnamate will be the disappearance of signals in the ¹H NMR spectrum corresponding to the deuterated positions and changes in the ¹³C NMR spectrum due to the coupling between carbon and deuterium.

Expected ¹H NMR Spectral Data

In this compound, it is presumed that the five protons on the phenyl ring and two protons of the ethyl group's methylene moiety are replaced by deuterium. This will lead to the disappearance of the corresponding signals in the ¹H NMR spectrum.

Table 1: Comparative ¹H NMR Data for Ethyl Cinnamate and Expected Data for this compound in CDCl₃

| Assignment | Ethyl Cinnamate Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C₆H₅- | 7.24-7.57 | Absent | - | - |

| =CH-Ph | 7.67 | 7.67 | d | 15.8 |

| =CH-CO | 6.43 | 6.43 | d | 15.8 |

| -OCH₂CH₃ | 4.24 | Absent | - | - |

| -OCH₂CH₃ | 1.32 | 1.32 | t | 7.1 |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show signals for all carbon atoms. However, the carbons attached to deuterium will exhibit coupling (C-D coupling), which may result in multiplets, and their chemical shifts might be slightly altered due to isotopic effects.

Table 2: Comparative ¹³C NMR Data for Ethyl Cinnamate and Expected Data for this compound in CDCl₃

| Assignment | Ethyl Cinnamate Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) |

| C=O | 166.8 | ~166.8 |

| =CH-Ph | 144.5 | ~144.5 |

| C (aromatic, substituted) | 134.5 | ~134.5 |

| C (aromatic) | 130.2 | ~130.2 |

| C (aromatic) | 128.9 | ~128.9 |

| C (aromatic) | 128.1 | ~128.1 |

| =CH-CO | 118.4 | ~118.4 |

| -OCH₂CH₃ | 60.4 | ~60.4 (multiplet due to C-D coupling) |

| -OCH₂CH₃ | 14.3 | ~14.3 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 7 mass units higher than that of the non-deuterated compound. The fragmentation pattern will also be indicative of the deuteration. The molecular weight of ethyl cinnamate (C₁₁H₁₂O₂) is 176.21 g/mol . Therefore, the molecular weight of this compound (C₁₁H₅D₇O₂) will be approximately 183.25 g/mol .

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 183 | Molecular ion |

| [M - OCH₂CH₃]⁺ | 138 | Loss of the ethoxy group |

| [C₆D₅CH=CH]⁺ | 109 | Phenyl-d5-ethenyl cation |

| [C₆D₅]⁺ | 82 | Phenyl-d5 cation |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a modified esterification reaction using deuterated starting materials. A common method for synthesizing ethyl cinnamate is the Fischer esterification of cinnamic acid with ethanol in the presence of an acid catalyst. To synthesize the d7 isotopologue, cinnamic acid-d5 and ethanol-d2 would be required.

Materials:

-

Cinnamic acid-d5

-

Ethanol-d2

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

In a round-bottom flask, dissolve cinnamic acid-d5 in an excess of ethanol-d2.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation.

-

Characterize the final product using NMR and MS.

Below is a DOT script for a diagram illustrating the synthesis workflow.

Caption: Synthesis Workflow for this compound

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the logical relationship in the expected mass spectral fragmentation of this compound.

Caption: Expected Mass Spectral Fragmentation of this compound

Methodological & Application

Application Note: High-Throughput Quantification of a Model Analyte in Human Plasma Using Ethyl Cinnamate-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, ethyl cinnamate, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, ethyl cinnamate-d7, was utilized. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies in drug development and research.

Introduction

In drug discovery and development, the accurate quantification of small molecules in complex biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.

Ethyl cinnamate is a small ester molecule that can serve as a representative model for a class of therapeutic or biomarker compounds. This compound, with deuterium atoms on the phenyl and ethyl groups, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass. This note provides a comprehensive protocol and performance data for the analysis of ethyl cinnamate in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ethyl Cinnamate (Analyte) and this compound (Internal Standard, IS) were of high purity grade (>98%).

-

HPLC-grade acetonitrile and methanol were used.

-

Formic acid (LC-MS grade).

-

Human plasma (K2-EDTA).

-

Deionized water.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of ethyl cinnamate and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Analyte Working Solutions (for Calibration Curve and QCs):

-

Perform serial dilutions of the ethyl cinnamate primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | A standard UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Dwell Time | 100 ms |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl Cinnamate | 177.1 | 131.1 (Quantifier) | 15 |

| 177.1 | 103.1 (Qualifier) | 25 | |

| This compound | 184.1 | 136.1 | 15 |

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines.[1][2] The validation assessed linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery.

Data Presentation

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Ethyl Cinnamate | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (% of Nominal) |

| LLOQ | 0.5 | ≤ 8.5 | 95.0 - 108.2 | ≤ 9.8 | 96.5 - 106.4 |

| Low | 1.5 | ≤ 6.2 | 98.1 - 104.5 | ≤ 7.5 | 99.0 - 103.8 |

| Mid | 75 | ≤ 5.5 | 97.5 - 102.3 | ≤ 6.8 | 98.2 - 101.7 |

| High | 400 | ≤ 4.8 | 99.2 - 101.9 | ≤ 5.9 | 99.8 - 101.2 |

| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% of nominal (±20% for LLOQ).[1][3] |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 88.5 | 89.1 | 0.95 | 0.99 |

| High | 90.2 | 89.8 | 0.93 | 0.98 |

| Recovery was consistent and reproducible. The IS-normalized matrix factor close to 1 indicates effective compensation for matrix effects by the internal standard. |

Visualization of Protocols

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of ethyl cinnamate in human plasma, serving as a model for similar small molecule bioanalysis. The use of this compound as an internal standard effectively compensates for sample preparation variability and matrix effects, ensuring high-quality data that meets regulatory standards for accuracy and precision.[1] This method is well-suited for application in research and drug development settings.

References

Application Note: Quantification of Ethyl Cinnamate in Food Matrices Using Isotope Dilution GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of ethyl cinnamate in various food matrices using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). Ethyl cinnamate, a key flavor and fragrance compound found in fruits, beverages, and baked goods, is quantified with high accuracy and precision using its deuterated analogue, ethyl cinnamate-d5, as an internal standard. The method presented herein is applicable to both liquid and solid food matrices and provides detailed protocols for sample preparation and instrumental analysis. This methodology is ideal for quality control in the food and beverage industry, as well as for research in food science and flavor chemistry.

Introduction

Ethyl cinnamate is a naturally occurring ester that contributes a characteristic sweet, fruity, and balsamic aroma to a variety of food products, including wine, cinnamon, and various fruits[1][2][3]. Its presence and concentration are critical to the sensory profile of these foods. Accurate quantification of ethyl cinnamate is therefore essential for quality control, authenticity assessment, and product development in the food and beverage industry[4].

Stable isotope dilution analysis (SIDA) is a powerful technique for the accurate quantification of analytes in complex matrices[5]. By spiking the sample with a known amount of a stable isotope-labeled version of the analyte, matrix effects and variations in sample preparation and injection volume can be effectively compensated for. This approach, combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), provides a reliable method for the determination of trace-level flavor compounds.

This application note provides a validated method for the quantification of ethyl cinnamate in both liquid (e.g., wine, fruit juice) and solid/semi-solid (e.g., baked goods) food matrices using ethyl cinnamate-d5 as an internal standard.

Experimental

-

Ethyl Cinnamate (≥99% purity)

-

Ethyl Cinnamate-d5 (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate

-

Ultrapure water

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a headspace solid-phase microextraction (HS-SPME) autosampler was used for analysis.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Software: Instrument control and data acquisition software

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ethyl cinnamate and ethyl cinnamate-d5 in methanol.

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the ethyl cinnamate stock solution with methanol. Spike each calibration standard with the ethyl cinnamate-d5 internal standard solution to a final concentration of 50 µg/L.

Analytical Protocols

This protocol is optimized for the analysis of ethyl cinnamate in liquid samples such as wine and fruit juice.

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial.

-

Spike the sample with 10 µL of a 5 mg/L solution of ethyl cinnamate-d5 in methanol.

-

Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME-GC-MS Analysis:

-

Incubation/Equilibration: Incubate the vial at 40°C for 10 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the sample at 40°C for 30 minutes with agitation.

-

Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC-MS Analysis:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ethyl Cinnamate: m/z 176, 131, 103

-

Ethyl Cinnamate-d5: m/z 181, 136, 108

-

-